molecular formula C14H18BrNO2 B13503880 Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate

Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate

Cat. No.: B13503880
M. Wt: 312.20 g/mol
InChI Key: NZXOMGRTTFEYIY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical and biological properties. This particular compound is characterized by the presence of a tert-butyl ester group and a 4-bromophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-(4-bromophenyl)methyl cyanide with ethyl chloroformate in the presence of n-butyl lithium to yield ethyl-2-(4-bromophenyl)-2-cyanoacetate. This intermediate is then reduced using sodium borohydride to produce 3-amino-2-(4-bromophenyl)propan-1-ol. The amino alcohol is further reacted with tert-butyloxy anhydride in the presence of triethylamine to form tert-butyl-2-(4-bromophenyl)-3-hydroxypropylcarbamate. Treatment with tosyl chloride and subsequent cyclization followed by hydrolysis yields the desired azetidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Cyclization Reactions: Cyclization can be achieved using various catalysts and under conditions that promote ring strain release.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl azetidines.

    Reduction Reactions: Products include reduced azetidine derivatives with different functional groups.

    Cyclization Reactions: Products include larger heterocyclic compounds with potential biological activity.

Scientific Research Applications

Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the azetidine ring and the bromophenyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate is unique due to its specific combination of the azetidine ring, tert-butyl ester group, and 4-bromophenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-9-8-12(16)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3

InChI Key

NZXOMGRTTFEYIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)Br

Origin of Product

United States

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